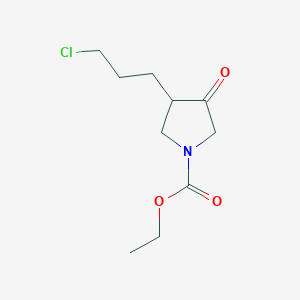![molecular formula C9H9FN2O B13443422 (5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is an organic compound that features a benzimidazole core substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a methanol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Introduction of the Fluorine Atom: The fluorination at the 5-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methanol Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole core can be reduced under specific conditions to form the corresponding dihydrobenzimidazole.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of (5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)formaldehyde or (5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)carboxylic acid.
Reduction: Formation of 2-methyl-1H-dihydrobenzo[d]imidazol-1-yl)methanol.
Substitution: Formation of (5-Amino-2-methyl-1H-benzo[d]imidazol-1-yl)methanol or (5-Mercapto-2-methyl-1H-benzo[d]imidazol-1-yl)methanol.
Aplicaciones Científicas De Investigación
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the methanol group can participate in additional hydrogen bonding interactions. The benzimidazole core provides a rigid and planar structure that can fit into the active site of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoro-1H-benzo[d]imidazol-1-yl)methanol: Lacks the methyl group at the 2-position.
(2-Methyl-1H-benzo[d]imidazol-1-yl)methanol: Lacks the fluorine atom at the 5-position.
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)ethanol: Has an ethanol group instead of a methanol group.
Uniqueness
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence the compound’s lipophilicity and overall pharmacokinetic profile. The methanol group provides a site for further functionalization or modification.
Propiedades
Fórmula molecular |
C9H9FN2O |
|---|---|
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
(5-fluoro-2-methylbenzimidazol-1-yl)methanol |
InChI |
InChI=1S/C9H9FN2O/c1-6-11-8-4-7(10)2-3-9(8)12(6)5-13/h2-4,13H,5H2,1H3 |
Clave InChI |
YTKBSLMATBMMCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1CO)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


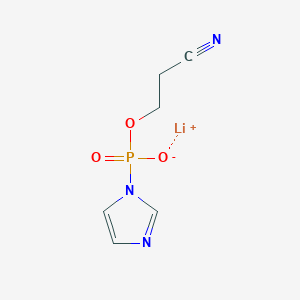
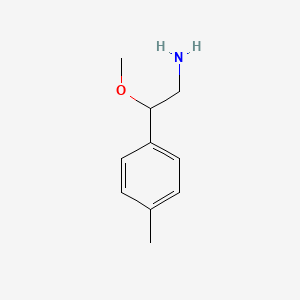
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
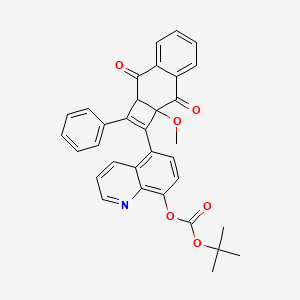
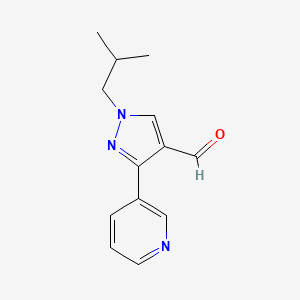
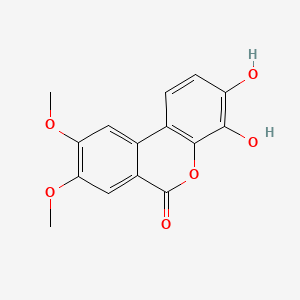
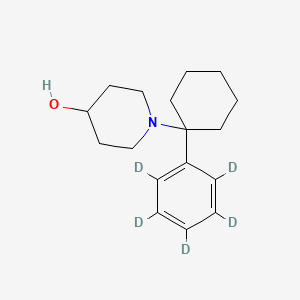
![2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine](/img/structure/B13443377.png)
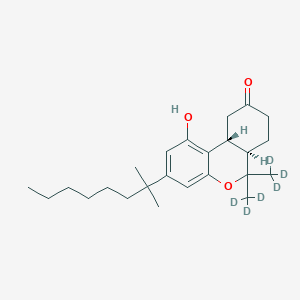
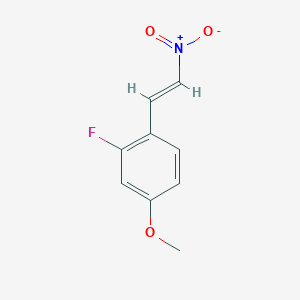
![(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol](/img/structure/B13443389.png)
![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole](/img/structure/B13443399.png)
